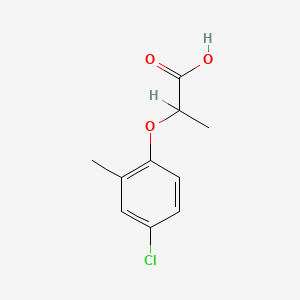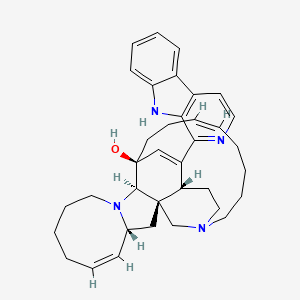
Mecoprop
Overview
Description
Mecoprop, also known as methylchlorophenoxypropionic acid, is a widely used herbicide primarily employed to control broadleaf weeds. It is commonly found in household weed killers and “weed-and-feed” type lawn fertilizers.
Mechanism of Action
Target of Action
Mecoprop, also known as methylchlorophenoxypropionic acid (MCPP), is primarily used to control broadleaf weeds . It targets broadleaf weeds by mimicking the plant hormone IAA (auxin), which is essential for plant growth .
Mode of Action
This compound operates by mimicking the plant hormone IAA (auxin), causing uncontrolled growth in broadleaf weeds . This uncontrolled growth eventually leads to the death of the weed. It’s often used in combination with other chemically related herbicides such as 2,4-D, dicamba, and MCPA .
Biochemical Pathways
This compound affects the normal cell division process in plants . The degradation of this compound involves a reaction sequence analogous to the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) . The biotransformation of this compound leads to the transient metabolite 4-chloro-2-methylphenol (MCP) .
Pharmacokinetics
It’s known that this compound readily biodegrades in soil , suggesting that it has a relatively short environmental half-life.
Result of Action
The primary result of this compound’s action is the death of broadleaf weeds due to uncontrolled growth . On a molecular level, this compound disrupts normal cell division . In animal studies, this compound has shown teratogenic effects at moderate to high doses .
Action Environment
This compound is primarily used in non-crop areas such as lawns, sports fields, commercial sod production, drainage ditches, and rights-of-way . Its efficacy and stability can be influenced by various environmental factors, including soil type, temperature, and rainfall. This compound readily biodegrades in soil , which can affect its persistence and efficacy in the environment.
Biochemical Analysis
Biochemical Properties
Mecoprop plays a significant role in biochemical reactions, particularly in the inhibition of plant growth. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This compound inhibits this enzyme, leading to a disruption in lipid biosynthesis, which is essential for cell membrane formation and energy storage. Additionally, this compound interacts with auxin-binding proteins, mimicking the natural plant hormone auxin, and causing uncontrolled cell division and growth, ultimately leading to plant death .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In plant cells, this compound influences cell function by disrupting cell signaling pathways, particularly those involving auxins. This disruption leads to abnormal cell elongation, division, and differentiation. This compound also affects gene expression by altering the transcription of genes involved in cell growth and development. In animal cells, exposure to this compound can lead to oxidative stress, mitochondrial dysfunction, and apoptosis. These effects are mediated through the generation of reactive oxygen species and the activation of stress-responsive signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetyl-CoA carboxylase, inhibiting its activity and preventing the synthesis of fatty acids. This binding interaction is competitive, with this compound competing with the natural substrate of the enzyme. Additionally, this compound acts as a synthetic auxin, binding to auxin receptors and triggering a cascade of events that lead to uncontrolled cell growth. This includes the activation of transcription factors that regulate genes involved in cell division and elongation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. The degradation products of this compound can also have biological activity, contributing to its long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been shown to cause persistent oxidative stress and mitochondrial damage in animal cells. In in vivo studies, long-term exposure to this compound can lead to chronic toxicity and adverse health effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mecoprop can be synthesized through the O-alkylation of 4-chloro-2-methylphenol with 2-chloropropionic acid under basic conditions. The reaction typically employs potassium carbonate as a base and toluene as a solvent. The reaction is carried out at elevated temperatures, around 100°C, to achieve high conversion rates and selectivity for the desired ester .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure consistent product quality. The final product is often formulated as the acid, potassium salt, diethanolamine salt, dimethylamine salt, or isooctyl ester, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions: Mecoprop undergoes various chemical reactions, including:
Esterification: this compound can be esterified to form methyl esters using solid-liquid phase transfer catalysis with potassium carbonate as a base.
Common Reagents and Conditions:
Oxidation: Titanium dioxide (TiO₂) as a photocatalyst, UV or visible light.
Esterification: Potassium carbonate (K₂CO₃) as a base, toluene as a solvent, elevated temperatures (around 100°C).
Major Products:
Oxidation: Degradation products such as carbon dioxide, water, and various organic acids.
Esterification: Methyl 2-(4-chloro-2-methylphenoxy)propionate (this compound methyl ester).
Scientific Research Applications
Mecoprop has several scientific research applications, including:
Comparison with Similar Compounds
Mecoprop is similar to other phenoxy herbicides such as:
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Dicamba
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness: this compound is unique in its selective herbicidal activity, primarily due to the presence of the ®-(+)-enantiomer, which is more effective than its (S)-(-)-enantiomer. This enantiomeric specificity makes this compound a valuable tool in weed control, as it can target specific plant species without affecting others .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3, Array | |
| Record name | MECOPROP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19095-88-6 (hydrochloride salt), 1929-86-8 (potassium salt), 37107-00-9 (ammonium salt) | |
| Record name | Mecoprop [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9024194 | |
| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mecoprop appears as colorless crystals. Corrosive to metals. Used as an herbicide., Colorless to brown solid; [ICSC] Tan powder with lumps; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALLINE POWDER. | |
| Record name | MECOPROP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mecoprop | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5930 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility of its salts in water: diethanolamine 580, dimethyalmine 660 (all in g/L, 20 °C) /Mecoprop salts/, In water, 880 mg/L at 25 °C, Insoluble in water, In acetone, diethyl ether, ethanol > 1000; ethyl acetate 825; chloroform: 339 (all in g/kg, 20 °C), Soluble in alcohol, acetone, ether, Solubility in water, g/100ml at 25 °C: 0.07 | |
| Record name | Mecoprop | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.28 g/cm³ | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000023 [mmHg], 1.6 mPa (1.2X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 22.5 °C: 0.08 | |
| Record name | Mecoprop | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5930 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Mecoprop | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless crystals, Solid | |
CAS No. |
93-65-2, 7085-19-0 | |
| Record name | MECOPROP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mecoprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecoprop [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MECOPROP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-(4-chloro-2-methylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECOPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74N8TKR9P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mecoprop | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
93-95 °C, MP: 93-94 °C, 94 °C | |
| Record name | Mecoprop | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) is a phenoxy herbicide that acts as a synthetic auxin. [, ] While the precise mechanism of action is not fully elucidated, it's believed to disrupt plant growth by mimicking the effects of the natural plant hormone auxin. This disruption affects various physiological processes, ultimately leading to plant death. [, , ]
A: this compound disrupts plant growth by interfering with cell elongation and division. [, ] It causes abnormal growth patterns, including twisting and swelling of stems and leaves. [] Additionally, this compound affects photosynthetic processes and nutrient transport within the plant. []
A: The molecular formula of this compound is C10H11ClO3, and its molecular weight is 214.65 g/mol. []
A: While the provided abstracts don't delve into detailed spectroscopic data, researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC/MS), and high-performance liquid chromatography (HPLC) to characterize and quantify this compound. [, , ]
A: Soils with high organic matter content tend to reduce the effectiveness of this compound. This is attributed to the increased adsorption of the herbicide to the organic matter, making it less available for plant uptake. [, ]
A: Yes, the timing of this compound application, especially with other herbicides, can significantly impact its efficacy. For instance, when this compound is applied within two weeks before or tank-mixed with broadleaf herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), this compound, and dicamba, its ability to control certain weeds, like smooth crabgrass (Digitaria ischaemum), is significantly reduced. []
ANone: The provided research papers primarily focus on this compound as a herbicide and its environmental fate. There isn't sufficient information to discuss its catalytic properties and applications.
ANone: While not explicitly detailed in the abstracts, computational chemistry and modeling, including Quantitative Structure-Activity Relationship (QSAR) models, are likely used in this compound research. These techniques can predict herbicide behavior in the environment, analyze degradation pathways, and optimize formulations.
A: The structure of this compound, with its phenoxy ring and propionic acid side chain, enables it to mimic the plant hormone auxin. [, ] Modifications to this structure, such as altering the side chain length or the substituents on the aromatic ring, can significantly influence its activity, potency, and selectivity towards different plant species. [, ]
A: Researchers are exploring formulation strategies like microencapsulation to control the release of herbicides like this compound. [] Additionally, using adjuvants in formulations can improve its uptake and efficacy. [] One study revealed that including (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) in the formulation significantly enhanced the photostability of this compound. []
A: The provided research highlights the importance of SHE regulations concerning this compound. Its presence in groundwater and surface water is a growing concern, necessitating stringent monitoring and risk assessment. [, , ] The European Food Safety Authority (EFSA) is actively reviewing the risk assessment of this compound-P, emphasizing the need for compliance and risk minimization strategies. []
ANone: The provided research focuses primarily on the environmental fate and effects of this compound rather than its pharmacokinetics and pharmacodynamics in humans or animals.
A: The research primarily focuses on the herbicidal efficacy of this compound in controlling various plant species, assessed through field trials and controlled environment studies. [, , , , , ]
A: Yes, studies have identified biotypes of certain weeds, like chickweed (Stellaria media), that exhibit resistance to this compound. [, ] The resistance mechanisms are not fully understood but may involve reduced uptake, enhanced detoxification at the target site, or a combination of both. [, , ]
A: While the provided research primarily focuses on environmental impact, one study details a fatal overdose case involving a mixture of 2,4-D, this compound, and dicamba, highlighting the potential toxicity of this herbicide class. []
ANone: The provided research primarily focuses on the application of this compound as an herbicide, and thus, information regarding drug delivery and targeting in a pharmaceutical context is not applicable.
ANone: The research primarily focuses on this compound's application as a herbicide and its environmental fate and behavior. There is insufficient information to answer questions related to these aspects.
A: Researchers are exploring alternative weed control strategies, including integrated pest management (IPM) approaches that combine chemical and non-chemical methods. [] Additionally, exploring the efficacy of other herbicides with different mechanisms of action can help manage weed resistance and reduce reliance on a single herbicide. []
A: The research emphasizes the importance of responsible this compound use and disposal to minimize its environmental impact. Proper waste management practices are crucial to prevent contamination of water resources. [, , ]
A: Research on this compound and related herbicides relies on a robust infrastructure that includes analytical chemistry laboratories equipped with techniques like GC/MS and HPLC. [] Additionally, researchers utilize environmental modeling tools like CREAMS and Landsim to simulate and predict the transport and fate of this compound in the environment. [, ]
A: The use of this compound and other phenoxy herbicides became widespread in the mid-20th century for weed control in agriculture. [] Research on its efficacy, environmental fate, and potential risks has been ongoing since then, leading to evolving regulations and a better understanding of its impact.
A: Research on this compound spans multiple disciplines, including agronomy, environmental science, chemistry, and toxicology. [, ] This interdisciplinary approach facilitates a comprehensive understanding of its effects, fate, and potential risks, ultimately contributing to more sustainable agricultural practices and environmental protection.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)




